2-(6-hydroxybenzofuran-3-yl)acetic Acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid and its derivatives involves multi-step chemical processes. For instance, the compound 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized from 3,5-dihydroxybenzoate through a direct thermal one-pot cyclization with propargyl bromide, followed by base-catalyzed hydrolysis. This process elucidates the compound's molecular structure using techniques like NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction (Mori et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(6-Hydroxybenzofuran-3-yl)acetic Acid is elucidated through advanced analytical methods. The study conducted by Mori et al. (2020) demonstrated the use of mono- and bidimensional NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction to determine the structure of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, highlighting the compound’s structural features and confirming the synthesis pathway.
Chemical Reactions and Properties
Various chemical reactions are used to synthesize derivatives of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid, showcasing the compound's versatility. The novel heterocyclic compounds synthesized from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, for example, include the formation of polycyclic heteroaromatic compounds with different reaction strategies, indicating the compound’s reactivity and potential for creating diverse chemical structures (Patankar et al., 2008).
Physical Properties Analysis
The physical properties of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid derivatives are crucial for understanding their behavior and applications. While specific studies focusing on the physical properties of this exact compound were not found, related research emphasizes the importance of such analysis in determining solubility, melting points, and other physical characteristics that affect their use in further chemical syntheses and applications.
Chemical Properties Analysis
The chemical properties of 2-(6-Hydroxybenzofuran-3-yl)acetic Acid derivatives, including reactivity, stability, and functional group transformations, play a significant role in their application in organic synthesis. For example, the facile synthesis of related compounds through electrochemical and other novel synthetic methods demonstrates the chemical versatility and potential transformations of benzofuran derivatives, highlighting their utility in synthesizing complex organic molecules (Senboku et al., 2011).
Scientific Research Applications
Synthesis of Derivatives and Analogues :
- An improved process for synthesizing 6-hydroxybenzofuran, a related compound, highlights advancements in safe, cost-effective, and scalable production methods (Song et al., 2016).
- Studies on the acylation of dimethyl-bz-hydroxybenzofurans demonstrate the chemical versatility of benzofuran derivatives, paving the way for the creation of various compounds with potential applications in drug synthesis and material science (Kawase et al., 1968) (Kawase et al., 1971).
Pharmaceutical Applications :
- The synthesis of novel heterocyclic compounds from related acetic acid anhydrides suggests the potential for developing new therapeutic agents (Patankar et al., 2008).
- A study on mutual azo prodrugs of 5-aminosalicylic acid linked to benzoxazole-acetic acid derivatives shows promise in treating inflammatory bowel diseases (Jilani et al., 2013).
Biological and Environmental Impact :
- Compounds like (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, similar in structure to the subject compound, have shown inhibitory effects on seed germination, indicating potential agricultural applications (Oh et al., 2002).
- Research on dibenzofuran degradation by bacteria elucidates pathways for environmental bioremediation, highlighting the ecological importance of benzofuran derivatives (Li et al., 2009).
Chemical Properties and Synthesis Techniques :
- Investigations into the synthesis and chemical properties of related compounds provide insights into novel synthetic routes and potential applications in materials science and pharmaceuticals (Briel, 2005) (Kraska & Boruszczak, 1990).
Safety And Hazards
properties
IUPAC Name |
2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMXZWJZCWCPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366559 | |
Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-hydroxybenzofuran-3-yl)acetic Acid | |
CAS RN |
69716-04-7 | |
Record name | 2-(6-hydroxybenzofuran-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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